molecular formula C23H17F2N3O4S B11429715 (2Z)-N-(3,4-Difluorophenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide

(2Z)-N-(3,4-Difluorophenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide

Cat. No.: B11429715
M. Wt: 469.5 g/mol
InChI Key: ZNNHCJNJNIOQTM-VYIQYICTSA-N
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Description

(2Z)-N-(3,4-Difluorophenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a chromene core, a difluorophenyl group, and a sulfonamido-imino moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3,4-Difluorophenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.

    Introduction of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative is introduced.

    Attachment of the Sulfonamido-imino Moiety: This is typically done through a coupling reaction using a sulfonamide derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(3,4-Difluorophenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (2Z)-N-(3,4-Difluorophenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structural features suggest it could interact with biological targets involved in diseases such as cancer or inflammation.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2Z)-N-(3,4-Difluorophenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its combination of a chromene core with a sulfonamido-imino moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H17F2N3O4S

Molecular Weight

469.5 g/mol

IUPAC Name

(2Z)-N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide

InChI

InChI=1S/C23H17F2N3O4S/c1-14-6-9-17(10-7-14)33(30,31)28-27-23-18(12-15-4-2-3-5-21(15)32-23)22(29)26-16-8-11-19(24)20(25)13-16/h2-13,28H,1H3,(H,26,29)/b27-23-

InChI Key

ZNNHCJNJNIOQTM-VYIQYICTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

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